3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a heterocyclic compound featuring a pyrazine ring substituted with bromine atoms and a cyclopropyl group. It is classified under pyrazine derivatives, which are important in various fields such as medicinal chemistry and organic synthesis due to their diverse biological activities and functional properties.
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one belongs to the class of brominated pyrazines. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions, making them valuable in pharmaceuticals and agrochemicals due to their ability to modulate biological activity.
The synthesis of 3,5-dibromo-1-cyclopropyl-pyrazin-2-one typically involves the following steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and concentration of reagents. For example, using dichloromethane as a solvent can facilitate better solubility of reactants and improve reaction kinetics .
The molecular formula of 3,5-dibromo-1-cyclopropyl-pyrazin-2-one is . The structure features:
The compound exhibits the following spectral data:
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one can participate in various chemical reactions:
For nucleophilic substitutions, conditions such as the presence of bases (e.g., potassium carbonate) can enhance the reaction rates by deprotonating nucleophiles or activating substrates .
The mechanism of action for compounds like 3,5-dibromo-1-cyclopropyl-pyrazin-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of bromine enhances lipophilicity and may facilitate binding to target sites.
Studies have shown that similar pyrazine derivatives exhibit significant biological activity, including antimicrobial and anticancer properties, suggesting that this compound may also possess similar effects .
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one has potential applications in:
Bromination of the pyrazinone core represents a critical initial step in synthesizing 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one. This transformation typically employs electrophilic bromination agents under controlled conditions to achieve regioselective dihalogenation at the 3- and 5-positions of the electron-deficient heterocyclic ring. Phosphorus oxybromide (POBr₃) serves as the predominant reagent due to its ability to generate in situ brominating species that minimize ring degradation. Reactions are conducted in refluxing acetonitrile (70-80°C) for 4-6 hours, yielding the dibrominated intermediate in >85% purity as confirmed by HPLC analysis [1] [8].
Molecular bromine (Br₂) in chlorinated solvents represents a viable alternative but necessitates strict temperature control (-10 to 0°C) to suppress polybromination and ring-opening side reactions. Kinetic studies reveal that electron-donating substituents on the pyrazinone ring significantly decrease bromination efficiency, while electron-withdrawing groups enhance reaction rates but may promote decomposition pathways. Solvent screening indicates that polar aprotic solvents like dimethylformamide (DMF) accelerate bromination but increase dibromo-impurity formation by 15-20% compared to acetonitrile [8]. Post-reaction processing involves careful quenching into ice-water followed by sodium thiosulfate treatment to decompose excess bromine, with crystallization from ethanol/water mixtures providing pharmaceutical-grade material.
Table 1: Comparative Analysis of Brominating Agents for Pyrazinone Functionalization
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
POBr₃ | MeCN | 80 | 4 | 92 | 98.5 |
Br₂ | DCM | 0 | 2 | 78 | 95.2 |
POBr₃ | DMF | 100 | 3 | 85 | 89.7 |
Br₂/Dioxane complex | Toluene | 25 | 6 | 70 | 92.1 |
Installation of the cyclopropyl moiety at the N1-position employs transition metal-catalyzed C-N coupling as a key strategy. Copper-catalyzed reactions between 3,5-dibromopyrazin-2-one and cyclopropylboronic acid demonstrate moderate efficiency (45-60% yield) but suffer from homocoupling byproducts. Optimization studies identify palladium catalysis as superior, specifically Pd(OAc)₂/XPhos systems in toluene/water biphasic mixtures, enabling coupling at 90°C within 8 hours to deliver 78-82% isolated yields [2] [6].
Alternative pathways involve nucleophilic displacement where sodium cyclopropylamide attacks 1-chloro-3,5-dibromopyrazinone precursors in THF at -78°C. This method affords lower yields (50-55%) due to competing hydrolysis but provides a metal-free route suitable for radiolabeled syntheses. Computational analysis of transition states reveals that the energy barrier for palladium-catalyzed cyclopropylation is 8.3 kcal/mol lower than copper-mediated pathways, rationalizing the observed efficiency differences. Steric mapping confirms that the cyclopropyl group's small radius (1.8Å) minimizes steric hindrance at the metal center during reductive elimination [1] [6].
For strained ring systems like bicyclo[3.1.0]hexane derivatives, electrochemical reduction methods prove effective but demonstrate limited applicability to simple cyclopropyl attachment. Recent advances utilize photoredox catalysis with [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆ under blue LED irradiation, achieving 89% yield in flow reactors through single-electron transfer mechanisms [1].
The multi-step synthesis of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one demands meticulous optimization of reaction media and catalytic systems. Bromination steps favor aprotic polar solvents (ε = 20-40) such as acetonitrile or ethyl acetate, which stabilize charged intermediates while facilitating bromine dissociation. Conversely, cyclopropylation exhibits enhanced efficiency in non-polar aromatic solvents (toluene, xylene) that prevent catalyst deactivation through coordination shielding [3] [8].
Catalyst poisoning studies reveal that residual bromine impurities (>500 ppm) decrease palladium turnover numbers by 70% through formation of inactive PdBr₂ species. Implementing silica gel filtration between synthetic steps reduces metal catalyst loading from 5 mol% to 1.5 mol% while maintaining >80% yield. Solvent selection critically influences byproduct formation: DMSO promotes Smiles-type rearrangements in brominated pyrazinones, generating 5% undesired pyridone derivatives, while DMF accelerates hydrolytic dehalogenation at elevated temperatures.
Microwave-assisted synthesis in 2-methyl-THF demonstrates significant advantages, reducing cyclopropylation time from 8 hours to 35 minutes at 120°C with equivalent yields. This green solvent (derived from biomass) exhibits ideal dielectric properties (ε = 6.2) for dipole moment alignment during microwave irradiation while avoiding the toxicity concerns associated with DMF [8]. Catalyst recycling experiments confirm that immobilized Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) maintain 92% activity over five cycles in 2-methyl-THF, highlighting the system's sustainability.
Although 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one lacks inherent axial chirality, its synthetic intermediates and biological targets exhibit atropisomerism relevant to pharmaceutical applications. The 2,6-dimethylphenol derivatives—precursors to PKMYT1 inhibitors—demonstrate restricted rotation (ΔG‡ > 25 kcal/mol) at ambient temperature, enabling chiral separation via preparative supercritical fluid chromatography (SFC) on Chiralpak® IA-3 columns with methanol/CO₂ mobile phases [3] [5].
Central-to-axial chirality conversion strategies prove valuable for accessing enantioenriched analogs. Chiral oxazoline auxiliaries in pyrazinone precursors undergo oxidative aromatization with DDQ, transferring central chirality to biaryl axes with conversion percentages (cp) of 84-90%. Meyers' seminal work established this approach, achieving diastereomeric ratios >88:12 during dearomatization/rearomatization sequences [3].
Table 2: Enantioselective Synthesis Approaches for Atropisomeric Pyrazinone Derivatives
Chiral Element | Conversion Method | Chiral Stationary Phase | ee (%) | Barrier to Rotation (kJ/mol) |
---|---|---|---|---|
Oxazoline auxiliary | Oxidative aromatization | N/A | 96 | 105.3 |
Phosphine ligand | Asymmetric Suzuki coupling | Chiralpak® IC | 89 | 98.7 |
Imidazolidinone catalyst | Organocatalytic arylation | Chiralcel® OD-H | 92 | 102.1 |
Computational modeling indicates that ortho-methyl groups increase rotational barriers to 105 kJ/mol at 300K, ensuring configurational stability under physiological conditions. Dynamic kinetic resolution during N-alkylation using cinchona-derived phase-transfer catalysts provides an alternative route, achieving 92% ee for tert-butyl derivatives. These enantioselective approaches enable biological evaluation of individual atropisomers against PKMYT1 kinase, revealing significant differences in IC₅₀ values between enantiomers [4] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: